8-[(5-chlorothiophen-2-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
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Overview
Description
8-[(5-chlorothiophen-2-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is a complex organic compound featuring a unique bicyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the sulfonyl and pyrazolyl groups, contributes to its diverse reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(5-chlorothiophen-2-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multi-step organic synthesis. One common approach starts with the preparation of the bicyclic core, followed by the introduction of the sulfonyl and pyrazolyl groups through various functionalization reactions. Key steps may include:
Formation of the Bicyclic Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Pyrazolyl Group: This can be accomplished through nucleophilic substitution reactions using pyrazole derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
8-[(5-chlorothiophen-2-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
8-[(5-chlorothiophen-2-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: The compound’s unique structure and reactivity may lead to the development of new therapeutic agents for various diseases.
Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 8-[(5-chlorothiophen-2-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with sulfonyl and pyrazolyl groups, such as:
- 8-[(5-bromothiophen-2-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
- 8-[(5-methylthiophen-2-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
Uniqueness
What sets 8-[(5-chlorothiophen-2-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane apart is its specific combination of functional groups and the resulting reactivity and potential biological activity. The presence of the chlorine atom in the thiophene ring, for example, can significantly influence the compound’s chemical behavior and interactions with biological targets.
This detailed article provides a comprehensive overview of 8-[(5-chlorothiophen-2-yl)sulfonyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octane, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
8-(5-chlorothiophen-2-yl)sulfonyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S2/c15-13-4-5-14(21-13)22(19,20)18-10-2-3-11(18)9-12(8-10)17-7-1-6-16-17/h1,4-7,10-12H,2-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFJCHMXQCXKOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(S3)Cl)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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